![molecular formula C17H13N3O4 B2954550 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 371918-01-3](/img/structure/B2954550.png)
3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a methoxy-nitrophenyl group and a phenyl group, along with an aldehyde functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of pyrazole derivatives followed by subsequent functional group transformations. For instance, the nitration of pyrazole with mixed acid can yield nitropyrazole, which can then be further functionalized to introduce the methoxy and aldehyde groups .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processes. These processes allow for better control over reaction conditions, improved yields, and scalability. For example, a continuous-flow nitration and post-processing protocol can be employed to produce nitropyrazole derivatives with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-methoxy-3-aminophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitrophenyl derivatives: Compounds like 4-methoxy-3-nitrophenylacetic acid and 4-methoxy-3-nitrophenylacetamide share structural similarities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole and 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole.
Uniqueness
3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a methoxy group and a nitrophenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data from research studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H13N3O4, with a molecular weight of approximately 293.28 g/mol. The presence of both the nitro and methoxy groups is crucial as they can influence the compound's solubility and biological interactions.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory effects, showing significant inhibition comparable to standard drugs like diclofenac sodium .
Anticancer Activity
Similar compounds have been evaluated for their anticancer properties. Pyrazole derivatives are known to interact with specific enzymes involved in cancer progression. For example, some studies have indicated that related compounds can inhibit carbonic anhydrases, which play a role in tumor growth.
In vitro assays have shown that certain pyrazole derivatives exhibit high potency against various cancer cell lines, suggesting that this compound may also possess similar properties .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound may engage in hydrogen bonding and hydrophobic interactions with target proteins, potentially inhibiting their enzymatic activity. The nitro group can be involved in electron-withdrawing effects that enhance the reactivity of the molecule towards biological targets.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Selvam et al. synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activities, finding several compounds with significant inhibition rates against TNF-α and IL-6 .
- Burguete et al. reported on the synthesis of pyrazole derivatives with antimicrobial properties, demonstrating effectiveness against various bacterial strains .
Properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-16-8-7-12(9-15(16)20(22)23)17-13(11-21)10-19(18-17)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUHQZFVUHJVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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